Cas no 391869-89-9 (N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide)

N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide
- N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
- Benzamide, N-[5-[[2-[(4-fluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitro-
-
- インチ: 1S/C19H16FN5O6S2/c1-30-14-7-12(13(25(28)29)8-15(14)31-2)17(27)22-18-23-24-19(33-18)32-9-16(26)21-11-5-3-10(20)4-6-11/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,27)
- InChIKey: ZLWMJFTYGHXHSN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(SCC(NC2=CC=C(F)C=C2)=O)S1)(=O)C1=CC(OC)=C(OC)C=C1[N+]([O-])=O
じっけんとくせい
- 密度みつど: 1.55±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 6.19±0.50(Predicted)
N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0470-0240-2μmol |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-1mg |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-30mg |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-100mg |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-4mg |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-40mg |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-10μmol |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-20μmol |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-5μmol |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0470-0240-25mg |
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
391869-89-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide 関連文献
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamideに関する追加情報
Professional Introduction to N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide (CAS No. 391869-89-9)
N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 391869-89-9, represents a sophisticated molecular architecture that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The molecular structure of this compound features a complex interplay of functional groups, including a thiadiazole core, a nitro-substituted benzamide moiety, and a fluorophenylcarbamoylmethylsulfanyl side chain. The presence of these distinct structural motifs suggests potential biological activities that could be exploited for therapeutic applications. Specifically, the thiadiazole ring is well-known for its role in various bioactive molecules, often contributing to properties such as antimicrobial and anti-inflammatory effects. The nitro group in the benzamide moiety can influence electronic distribution and metabolic stability, while the fluorine atom in the phenyl ring typically enhances lipophilicity and binding affinity.
In recent years, there has been growing interest in thiadiazole derivatives due to their versatile biological profiles. These compounds have been extensively studied for their potential applications in treating a range of diseases, including cancer, infectious diseases, and neurological disorders. The specific configuration of N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide positions it as a valuable scaffold for developing novel therapeutic agents. Researchers have been particularly intrigued by its ability to modulate key biological pathways by interacting with specific target proteins and enzymes.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug development. The combination of the thiadiazole core with the nitrobenzamide group creates a framework that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties. This flexibility allows chemists to explore various structural analogs while maintaining the core pharmacophore responsible for biological activity. Such modifications are crucial for improving drug efficacy and reducing side effects.
The fluorine atom in the phenyl ring is another critical feature that warrants attention. Fluorinated aromatic compounds are frequently incorporated into drugs due to their favorable physicochemical properties, including improved metabolic stability and enhanced binding affinity. In the context of N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide, the fluorine substituent may play a pivotal role in stabilizing the molecule against degradation by enzymes such as cytochrome P450 oxidases.
Recent studies have begun to uncover the mechanistic basis by which thiadiazole derivatives exert their biological effects. For instance, certain thiadiazole compounds have been shown to inhibit kinases and other enzymes involved in signal transduction pathways relevant to cancer progression. The nitro group in the benzamide moiety may further contribute to this activity by influencing redox reactions or by serving as a hydrogen bond acceptor in protein-ligand interactions. These insights provide a foundation for rational drug design strategies aimed at maximizing therapeutic benefit.
The dimethoxy substituents on the nitrobenzamide portion of the molecule are also noteworthy. Methoxy groups are commonly employed in medicinal chemistry to enhance solubility and improve membrane permeability. In this context, the dimethoxy groups may facilitate better absorption and distribution of the compound within the body, thereby increasing its bioavailability. Additionally, these groups can influence electronic properties through resonance effects, potentially modulating reactivity at key sites within the molecule.
From a synthetic perspective, N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide presents an intriguing challenge due to its complex structure. The synthesis would likely involve multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Key steps might include condensation reactions to form the thiadiazole ring system followed by functionalization at multiple positions to introduce the nitro group and dimethoxy substituents on the benzamide moiety. The incorporation of the fluorophenylcarbamoylmethylsulfanyl side chain would likely necessitate advanced coupling techniques such as palladium-catalyzed cross-coupling reactions.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Thiadiazole derivatives have shown promise as intermediates in synthesizing compounds with herbicidal or fungicidal properties due to their ability to disrupt essential biological processes in microorganisms. Furthermore,the unique electronic properties of this molecule make it attractive for use in organic electronics or as a precursor for developing novel materials with specialized functions.
In conclusion,N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol -2 - yl - 4,5 - dimethoxy - 2 - nitrobenzamide (CAS No.391869 - 89 - 9) represents a fascinating compound with significant potential for further research and development。 Its complex molecular architecture, featuring multiple pharmacophoric elements, positions it as a valuable scaffold for designing novel therapeutic agents。 The ongoing exploration of its biological activities, synthetic pathways, and potential applications underscores its importance in advancing scientific understanding and innovation across multiple disciplines。
391869-89-9 (N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-4,5-dimethoxy-2-nitrobenzamide) 関連製品
- 1805089-21-7(2-(Chloromethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 1040675-94-2(2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide)
- 1248363-77-0((2-Chloro-5-nitrophenyl)methanesulfonamide)
- 2649057-71-4(3-(2-isocyanatoethyl)-2-(trifluoromethyl)pyridine)
- 2167076-19-7(4-(2-methyl-1,3-thiazol-5-yl)methylpiperidin-4-ol)
- 1017387-75-5({2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-inden-2-ylmethyl}amine)
- 2770487-81-3(4,5,6-Trifluoropyridine-3-carbaldehyde)
- 1807164-91-5(4-Cyano-3-(difluoromethyl)-6-nitropyridine-2-acetonitrile)
- 2138166-36-4(1-3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol)
- 90844-83-0(Ethyl 3-bromo-4-nitrophenylacetate)




